N-Acetyl-D-glucosamine-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

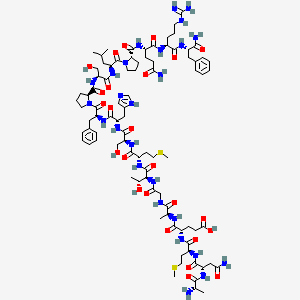

N-Acetyl-D-glucosamine-13C6: is a labeled derivative of N-Acetyl-D-glucosamine, an amino sugar and a derivative of glucose. This compound is significant in various biological systems and is used extensively in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in biochemical pathways .

准备方法

Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosamine-13C6 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the use of acid hydrolysis to break down chitin into its monomeric units, followed by acetylation to produce N-Acetyl-D-glucosamine. The incorporation of the 13C6 label is achieved through the use of 13C-labeled glucose as a starting material .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic hydrolysis of chitin using chitinase enzymes. This method is preferred due to its higher yield and environmentally friendly nature compared to chemical hydrolysis. The process includes fermentation of chitinolytic bacteria, extraction of enzymes, and subsequent hydrolysis of chitin to produce the desired compound .

化学反应分析

Types of Reactions: N-Acetyl-D-glucosamine-13C6 undergoes various chemical reactions, including:

Oxidation: Can be oxidized to produce N-Acetyl-D-glucosaminic acid.

Reduction: Reduction reactions can convert it to N-Acetyl-D-glucosamine alcohol.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Oxidation: N-Acetyl-D-glucosaminic acid.

Reduction: N-Acetyl-D-glucosamine alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

N-Acetyl-D-glucosamine-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in biochemical pathways. Some of its applications include:

Chemistry: Used in the study of carbohydrate chemistry and enzymatic reactions involving glucosamine derivatives.

Biology: Employed in metabolic labeling experiments to trace the incorporation and metabolism of glucosamine in biological systems.

Medicine: Utilized in research on osteoarthritis and other joint disorders due to its role in cartilage formation and repair.

Industry: Applied in the production of bio-based chemicals and materials from chitin and chitosan

作用机制

The mechanism of action of N-Acetyl-D-glucosamine-13C6 involves its incorporation into glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues. It plays a crucial role in the synthesis of hyaluronic acid, chondroitin sulfate, and other glycosaminoglycans, which are vital for maintaining the structural integrity and function of cartilage .

相似化合物的比较

N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications but without the benefits of stable isotope labeling.

N-Acetyl-D-glucosamine-13C8,15N:

N-Acetyl-2-amino-2-deoxy-D-glucose: A derivative with similar chemical properties and applications

Uniqueness: N-Acetyl-D-glucosamine-13C6 is unique due to its stable isotope labeling, which allows for precise tracing and metabolic studies in various biological systems. This makes it an invaluable tool in research areas requiring detailed analysis of metabolic pathways and biochemical processes .

属性

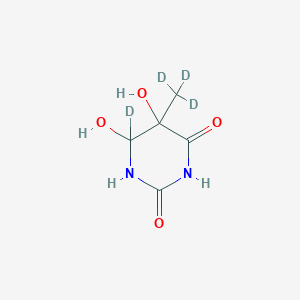

分子式 |

C8H15NO6 |

|---|---|

分子量 |

227.16 g/mol |

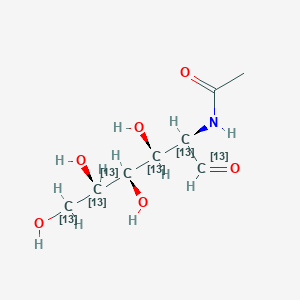

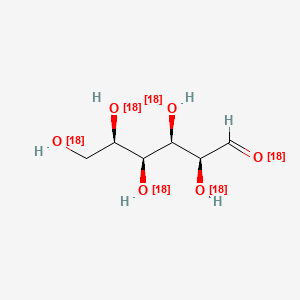

IUPAC 名称 |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(1,2,3,4,5,6-13C6)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |

InChI 键 |

MBLBDJOUHNCFQT-FFZFPVKZSA-N |

手性 SMILES |

CC(=O)N[13C@@H]([13CH]=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |

规范 SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)

![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)